1,1,2,3,3,3-Hexafluoropropyl Methyl Ether (CAS 382-34-3): A Comprehensive Technical Guide for Advanced Research and Development
1,1,2,3,3,3-Hexafluoropropyl Methyl Ether (CAS 382-34-3): A Comprehensive Technical Guide for Advanced Research and Development
Foreword: Unveiling the Potential of a Unique Fluorinated Ether
In the landscape of modern chemistry, the strategic incorporation of fluorine into molecular architectures has consistently unlocked unprecedented advancements in material science, electronics, and critically, in pharmaceutical development. 1,1,2,3,3,3-Hexafluoropropyl methyl ether (CAS 382-34-3), a member of the hydrofluoroether (HFE) family, stands out as a compound of significant interest. Its distinct physicochemical properties, born from the synergistic interplay of a methyl ether group and a heavily fluorinated propyl chain, render it a compelling candidate for a variety of specialized applications. This guide provides an in-depth technical exploration of this compound, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, characteristics, and potential applications for researchers, scientists, and drug development professionals.
Core Molecular and Physical Characteristics
1,1,2,3,3,3-Hexafluoropropyl methyl ether, with the chemical formula C4H4F6O, is a colorless liquid. The strategic placement of fluorine atoms imparts a unique combination of properties that differentiate it from conventional hydrocarbon ethers.[1]
| Property | Value | Source(s) |
| Molecular Weight | 182.07 g/mol | |
| Boiling Point | 55 °C | |
| Melting Point | -79 °C | |
| Density | 1.419 g/cm³ at 20 °C | |
| Refractive Index | 1.28 | |
| Purity | >98.0% (GC) | |
| Solubility | Miscible with many organic solvents. |
These properties, particularly its defined boiling point and relatively high density, make it a predictable and manageable solvent in a laboratory setting.
Synthesis Pathway: A Study in Nucleophilic Addition
The primary industrial synthesis of 1,1,2,3,3,3-hexafluoropropyl methyl ether involves the base-catalyzed nucleophilic addition of methanol to hexafluoropropylene.[2] This reaction is a cornerstone of organofluorine chemistry and understanding its mechanism is key to optimizing its yield and purity.
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the methoxide ion on the electron-deficient carbon of the hexafluoropropylene double bond. The presence of a composite catalyst, typically a mixture of non-nucleophilic bases such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), DMAP (4-Dimethylaminopyridine), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DABCO (1,4-Diazabicyclo[2.2.2]octane), is crucial for the deprotonation of methanol to form the more nucleophilic methoxide anion.[2] The electron-withdrawing nature of the fluorine atoms in hexafluoropropylene polarizes the double bond, making the terminal carbon susceptible to nucleophilic attack.
Caption: Synthesis mechanism of 1,1,2,3,3,3-Hexafluoropropyl methyl ether.
Exemplary Synthesis Protocol:
The following protocol is based on established industrial synthesis methods.[2]
Materials:
-
Methanol
-
N-methylpyrrolidone (solvent)
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Composite catalyst (DBN, DMAP, DBU, and DABCO in a 1:1:0.5:0.5 molar ratio)
-
Hexafluoropropylene
-
Stainless steel tubular reactor (2 cm diameter, 200 cm length)
Procedure:
-
Prepare a solution of methanol, N-methylpyrrolidone, and the composite catalyst. The molar ratio of methanol to N-methylpyrrolidone to the composite catalyst should be 1:1:0.1.
-
Preheat the solution to 50°C.
-
Continuously pass the preheated solution and gaseous hexafluoropropylene through the stainless steel tubular reactor, maintaining a reaction temperature of 50°C. The molar flow rate of methanol to hexafluoropropylene should be 1:1.05.
-
Maintain a residence time of 10 seconds within the reactor.
-
The reaction output is a solution containing the product.
-
Analyze the product mixture using gas chromatography to determine the content and yield of 1,1,2,3,3,3-hexafluoropropyl methyl ether.
-
Purification can be achieved through distillation.
Expected Outcome: This process has been reported to yield 1,1,2,3,3,3-hexafluoropropyl methyl ether with a purity of 96.4% and a yield of 95.9%.[2]
Analytical Characterization: A Spectroscopic Profile
A thorough analytical characterization is essential for confirming the identity and purity of 1,1,2,3,3,3-hexafluoropropyl methyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon signals will be split by the adjacent fluorine atoms. The carbon of the methyl group will appear as a singlet, while the carbons of the propyl chain will exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: The spectrum will show distinct signals for the CF₃, CF, and CF₂ groups, with characteristic chemical shifts and coupling constants that can be used to confirm the structure.
Mass Spectrometry (MS):
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of fluorine, methyl, and methoxy groups.
Infrared (IR) Spectroscopy:
While challenging to use for definitive identification on its own, the IR spectrum of an ether will exhibit a characteristic C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹.[3] The presence of multiple C-F bonds will also result in strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Applications in Research and Drug Development
The unique properties of 1,1,2,3,3,3-hexafluoropropyl methyl ether make it a valuable tool in various scientific and industrial domains, with particular promise in pharmaceutical applications.
As a Specialty Solvent:
Hydrofluoroethers are recognized for their utility as solvents in a range of applications, including cleaning, heat transfer, and as blowing agents.[4] In a research and development context, the high chemical and thermal stability of 1,1,2,3,3,3-hexafluoropropyl methyl ether, coupled with its ability to dissolve a variety of organic compounds, makes it an attractive medium for chemical reactions.[5] Its inertness is particularly advantageous when working with highly reactive reagents or sensitive substrates.
Role in Pharmaceutical Manufacturing and Drug Delivery:
The use of fluorinated compounds in the pharmaceutical industry is well-established, with fluoroplastics being used in equipment due to their chemical resistance and purity.[6] Hydrofluoroethers like 1,1,2,3,3,3-hexafluoropropyl methyl ether are being explored for their potential in pharmaceutical processing.[7] Their unique solvency characteristics can be leveraged for:
-
Reaction Medium for Synthesis of Active Pharmaceutical Ingredients (APIs): Its non-polar, yet ether-functionalized, nature allows for the dissolution of a diverse range of precursors and reagents. Its inertness prevents unwanted side reactions, leading to cleaner reaction profiles and higher yields.
-
Formulation and Drug Delivery: The low surface tension and viscosity of hydrofluoroethers could be beneficial in the formulation of aerosols and other specialized drug delivery systems.[8] Their ability to dissolve poorly water-soluble drugs is an area of active investigation.
Hypothetical Experimental Workflow: Utilizing 1,1,2,3,3,3-Hexafluoropropyl Methyl Ether as a Reaction Solvent in a Suzuki Coupling Reaction for API Synthesis
This hypothetical protocol illustrates the rationale for selecting this HFE as a solvent in a critical drug development step.
Objective: To synthesize a biaryl compound, a common motif in many pharmaceuticals, via a Suzuki coupling reaction, minimizing by-product formation and simplifying product isolation.
Rationale for Solvent Choice:
-
Inertness: 1,1,2,3,3,3-Hexafluoropropyl methyl ether is chemically inert under the reaction conditions, preventing solvent-derived impurities.
-
Thermal Stability: The reaction can be conducted at elevated temperatures to ensure a reasonable reaction rate without solvent degradation.
-
Solubility: It can effectively dissolve the organoboron reagent, the aryl halide, and the palladium catalyst.
-
Simplified Workup: Its immiscibility with water allows for a straightforward aqueous workup to remove inorganic salts. Its volatility facilitates easy removal under reduced pressure.
Caption: Hypothetical workflow for a Suzuki coupling reaction using the HFE as a solvent.
Safety, Handling, and Regulatory Profile
As with any chemical substance, a thorough understanding of its hazard profile and proper handling procedures is paramount.
Hazard Identification:
1,1,2,3,3,3-Hexafluoropropyl methyl ether is classified as a flammable liquid and vapor.[1] It can cause skin and serious eye irritation.[1] Some data also suggests it may cause respiratory irritation, drowsiness, or dizziness.[1]
Safe Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion: A Forward-Looking Perspective
1,1,2,3,3,3-Hexafluoropropyl methyl ether represents a compelling example of how strategic fluorination can yield a molecule with a unique and valuable set of properties. For researchers and professionals in drug development and other advanced scientific fields, this compound offers a potent combination of chemical inertness, thermal stability, and tailored solvency. As the demand for high-performance, environmentally conscious, and safe chemical entities continues to grow, the role of hydrofluoroethers, and specifically 1,1,2,3,3,3-hexafluoropropyl methyl ether, is poised to expand. Its potential as a key enabling technology in complex organic synthesis and pharmaceutical formulation warrants continued investigation and application.
References
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Ecolink. (2022, June 10). What are Hydrofluoroethers?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. Retrieved from [Link]
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ResearchGate. (2025, August 6). Hydrofluoroethers as Orthogonal Solvents for the Chemical Processing of Organic Electronic Materials. Retrieved from [Link]
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Adtech Polymer Engineering Ltd. (n.d.). The use of fluoroplastics in the pharmaceutical industry. Retrieved from [Link]
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Chad's Prep. (2021, March 31). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. Retrieved from [Link]
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European Federation of Pharmaceutical Industries and Associations. (n.d.). Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facili9es. Retrieved from [Link]
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